molecular formula C20H19BrO4 B2610301 Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308295-90-1

Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2610301
CAS No.: 308295-90-1
M. Wt: 403.272
InChI Key: NEQSUPAJWOSROO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO4/c1-4-23-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)24-11-14-8-6-5-7-12(14)2/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSUPAJWOSROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce benzofuran carboxylic acids .

Scientific Research Applications

Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ethyl ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate include other benzofuran derivatives with different substituents, such as:

  • Ethyl 6-chloro-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
  • Ethyl 6-fluoro-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromine atom, in particular, enhances its reactivity and potential for further functionalization.

Biological Activity

Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, characterized by its unique structure that includes a bromine atom, a methyl group, and an ethyl ester functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Structural Characteristics

The compound features a rigid, planar benzofuran core that is essential for its biological activity. The presence of the methoxy and bromo groups enhances its reactivity and interaction with biological targets. The molecular formula is C18H18BrO3C_{18}H_{18}BrO_3, and it can be analyzed through various spectroscopic techniques such as NMR and mass spectrometry to elucidate its structure.

Pharmacological Properties

Research indicates that derivatives of benzofuran compounds exhibit significant biological activities. This compound has shown promise in several pharmacological areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated anti-Bcl-2 activity, which is crucial for apoptosis regulation in cancer cells.
  • Neurological Effects : Interaction studies indicate that this compound may influence neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating neurological disorders.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes may modulate various biochemical pathways, offering therapeutic potential in enzyme-related diseases.

The mechanism of action for this compound involves:

  • Binding Affinity : Studies have shown that the compound interacts with biological targets through hydrophobic contacts and hydrogen bonding, influencing its pharmacological effects.
  • Modulation of Signaling Pathways : By interacting with specific receptors and enzymes, the compound may alter signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylateLacks bromo substitutionExhibits different biological activities
Ethyl 6-bromo-2-methylbenzofuranEthyl instead of methylPotentially different solubility and reactivity
2-Methoxyethyl 6-bromo-5-(2-chlorophenyl)methoxyContains a chlorophenyl groupMay affect pharmacokinetics differently

This table highlights how structural variations can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays have demonstrated significant cytotoxic effects against Jurkat and A-431 cell lines, indicating its potential as an anticancer agent .
  • Molecular Dynamics Simulations : These simulations have revealed interactions at the molecular level, providing a deeper understanding of how the compound exerts its effects on target proteins .
  • Structure–Activity Relationship (SAR) Studies : SAR analyses have identified key structural features that contribute to the compound's biological activity, emphasizing the importance of substituent positioning on the phenyl ring for optimal efficacy.

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